ZINC09875266 (CAS 925200-00-6) is a rationally identified small-molecule dual inhibitor targeting the interconnected signaling pathways of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Focal Adhesion Kinase (FAK). Discovered via rigorous structure-based pharmacophore modeling and virtual screening, this compound possesses a urea-linked triazole core that successfully occupies the ATP-binding pockets of both kinases [1]. For procurement professionals and medicinal chemists, ZINC09875266 serves as a highly validated, lead-like reference material and structural scaffold. Its optimized molecular weight (357.79 g/mol) and favorable predicted pharmacokinetic properties make it an ideal starting point for hit-to-lead optimization, structural hybridization, and in vitro synergistic anti-angiogenesis assay development [1].
Procuring generic single-target inhibitors (such as Pazopanib for VEGFR2 or PF-562,271 for FAK) fails to replicate the synergistic dual-pathway blockade required for advanced tumor angiogenesis and metastasis models, forcing researchers to manage complex co-administration protocols with compounding toxicities [1]. Conversely, substituting ZINC09875266 with established, highly decorated clinical multi-kinase inhibitors (like Cabozantinib or Lenvatinib) restricts downstream chemical derivatization due to their high molecular weight and rigid structural optimization. ZINC09875266 uniquely bridges this gap by providing a dual-targeting mechanism within a synthetically accessible, lead-like framework, ensuring both biological relevance and chemical processability in drug discovery workflows [1].
ZINC09875266 was systematically selected from over 42,000 hits due to its precise ability to satisfy critical pharmacophore interactions in both VEGFR2 and FAK. Unlike single-target baselines, ZINC09875266 forms essential hydrogen bonds with the hinge region (VEGFR2-Cys919, FAK-Cys502), the DFG motif (VEGFR2-Asp1046, FAK-Asp564), and the αC-helix gate area (VEGFR2-Glu885, FAK-Glu471). This dual-occupancy profile allows it to trap both kinases in the inactive DFG-out conformation [1].
| Evidence Dimension | Pharmacophore interaction compliance (Hinge, DFG, αC-helix) |
| Target Compound Data | 100% compliance across both VEGFR2 and FAK active sites |
| Comparator Or Baseline | Single-target inhibitors (e.g., Pazopanib) |
| Quantified Difference | Binds both kinase domains simultaneously vs. single-domain specificity |
| Conditions | In silico molecular docking and structure-based pharmacophore modeling |
Procuring this dual-target compound eliminates the need for complex two-drug combinations in early-stage angiogenesis and metastasis assays.
For a compound to be a viable starting scaffold in medicinal chemistry, it must possess favorable baseline pharmacokinetics. SwissADME profiling demonstrates that ZINC09875266 falls within the optimal Boiled-Egg plot parameters for gastrointestinal (GIT) absorption, driven by an ideal topological polar surface area and wlogP [1]. Compared to bulkier, late-stage multi-kinase inhibitors that often violate Lipinski's Rule of Five, ZINC09875266 provides a highly processable, lead-like baseline.
| Evidence Dimension | Predicted GIT absorption and Lipinski compliance |
| Target Compound Data | High predicted GIT absorption with 0 Lipinski violations (MW 357.79) |
| Comparator Or Baseline | Late-stage multi-kinase inhibitors (MW > 500 g/mol) |
| Quantified Difference | Superior lead-like ADME space for downstream optimization |
| Conditions | SwissADME predictive modeling |
Ensures that medicinal chemists are investing synthesis and optimization efforts into a scaffold with fundamentally sound oral bioavailability potential.
ZINC09875266 features a highly accessible 1-(5-chloro-2-methoxyphenyl)-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea structure. This relatively low molecular weight and modular architecture make it an ideal precursor for structural hybridization strategies, such as developing dual VEGFR-2/BRAF or VEGFR-2/HDAC inhibitors [1]. In contrast, highly decorated clinical benchmarks like Lenvatinib offer limited synthetic flexibility, making them poor starting materials for generating novel intellectual property.
| Evidence Dimension | Synthetic accessibility and modularity for derivatization |
| Target Compound Data | Unoptimized, low-MW urea-triazole scaffold (357.79 g/mol) |
| Comparator Or Baseline | Highly decorated clinical MKI benchmarks (e.g., Lenvatinib) |
| Quantified Difference | Significantly lower steric hindrance for functional group substitution |
| Conditions | Hit-to-lead chemical synthesis workflows |
Provides a highly processable and modular chemical precursor for laboratories focused on synthesizing novel, patentable multi-target anti-cancer agents.
Acting as a validated structural scaffold for medicinal chemists designing next-generation dual or multi-kinase inhibitors targeting tumor angiogenesis, leveraging its optimal ADME profile and synthetic accessibility [1].
Serving as a single-agent reference compound in endothelial tube formation or cell migration assays to evaluate the synergistic blockade of VEGFR2 and FAK pathways without the confounding variables of two-drug administration [1].
Utilized as a positive control in molecular docking, molecular dynamics (MD) simulations, and QSAR model training for novel type II kinase inhibitor discovery [1].